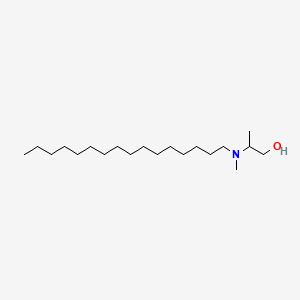
Cyclobutane, 1,1-dimethyl-2-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-2-octylcyclobutane is an organic compound with the molecular formula C14H28 . It belongs to the class of cyclobutanes, which are four-membered ring structures. This compound is characterized by the presence of two methyl groups and an octyl group attached to the cyclobutane ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-octylcyclobutane can be achieved through various organic reactions. One common method involves the alkylation of cyclobutane derivatives with appropriate alkyl halides under basic conditions. For instance, the reaction of 1,1-dimethylcyclobutane with octyl bromide in the presence of a strong base like sodium hydride can yield 1,1-Dimethyl-2-octylcyclobutane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-2-octylcyclobutane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Alkyl halides, nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Substituted cyclobutanes
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-2-octylcyclobutane has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-2-octylcyclobutane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. The molecular targets and pathways involved in its biological activity are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethylcyclobutane: Lacks the octyl group, making it less hydrophobic and potentially less reactive in certain conditions.
2-Octylcyclobutane: Lacks the two methyl groups, which can affect its steric properties and reactivity.
Uniqueness
1,1-Dimethyl-2-octylcyclobutane is unique due to the presence of both methyl and octyl groups, which impart specific steric and electronic properties.
Eigenschaften
CAS-Nummer |
62338-30-1 |
|---|---|
Molekularformel |
C14H28 |
Molekulargewicht |
196.37 g/mol |
IUPAC-Name |
(2R)-1,1-dimethyl-2-octylcyclobutane |
InChI |
InChI=1S/C14H28/c1-4-5-6-7-8-9-10-13-11-12-14(13,2)3/h13H,4-12H2,1-3H3/t13-/m1/s1 |
InChI-Schlüssel |
WTXKICAJBOMWNF-CYBMUJFWSA-N |
Isomerische SMILES |
CCCCCCCC[C@@H]1CCC1(C)C |
Kanonische SMILES |
CCCCCCCCC1CCC1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


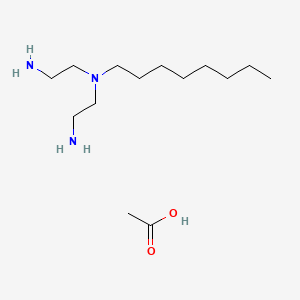



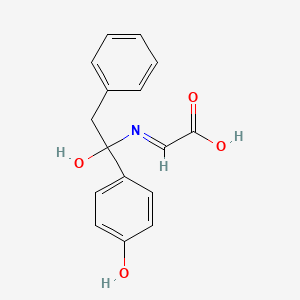
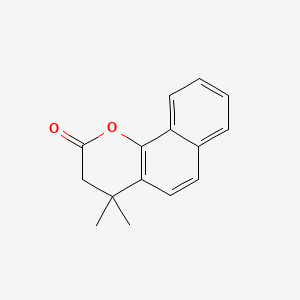
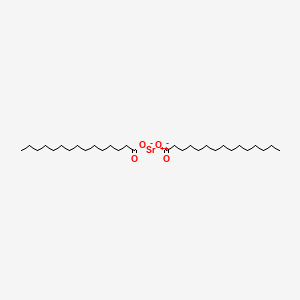
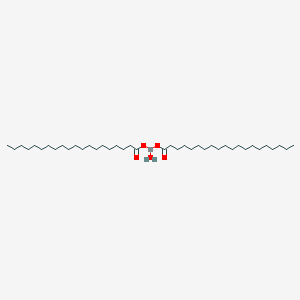
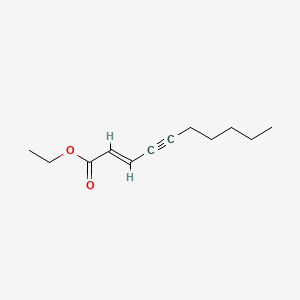
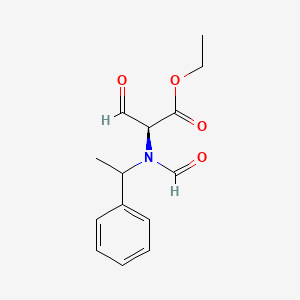
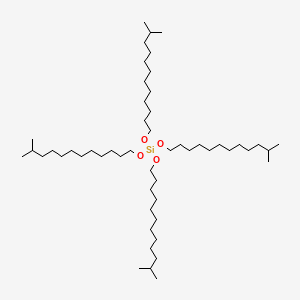
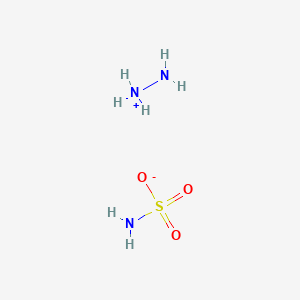
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)
